molecular formula C12H22N2O2 B7909215 tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

Cat. No.: B7909215
M. Wt: 226.32 g/mol
InChI Key: UHWAZPYFRBULMP-VHSXEESVSA-N
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Description

tert-Butyl (1R*,5S*)-3,6-diazabicyclo[322]nonane-6-carboxylate is a bicyclic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves multistep organic reactions. One common method includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R*,5S*)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is unique due to its specific stereochemistry and the presence of the diazabicyclo structure. This uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWAZPYFRBULMP-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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